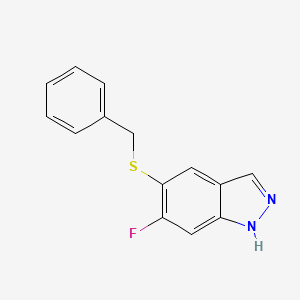

5-(benzylthio)-6-fluoro-1H-indazole

概要

説明

The compound “5-(benzylthio)-6-fluoro-1H-indazole” belongs to the class of organic compounds known as indazoles, which are aromatic heterocyclic compounds containing a benzene ring fused to a pyrazole ring . The “5-(benzylthio)” and “6-fluoro” parts of the name suggest that the compound has a benzylthio group attached at the 5th position and a fluorine atom attached at the 6th position of the indazole ring .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate indazole derivative with a benzylthio group and a fluorine atom . The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a benzylthio group and a fluorine atom attached to an indazole ring . The exact structure would need to be confirmed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used . The benzylthio group and the fluorine atom could potentially undergo various chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its molecular structure . These properties could include its melting point, solubility, stability, and reactivity .科学的研究の応用

Antimicrobial Activity

A series of derivatives, including those related to the indazole scaffold, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis of 3-(4-fluorophenyl)-benzo[g]indazoles derivatives demonstrated inhibitory effects on a wide range of microbes, indicating the potential of fluorinated indazoles as antimicrobial agents (Abdel-Wahab, Mohamed, & Awad, 2014).

Antitumor Applications

The fluorinated 2-arylbenzothiazoles, a class of compounds related to 5-(benzylthio)-6-fluoro-1H-indazole, have shown potent and selective inhibitory activity against breast, lung, and colon cancer cell lines. Their synthesis and evaluation as novel potential PET (positron emission tomography) cancer imaging agents highlight their importance in cancer research and diagnosis (Wang, Gao, Mock, Miller, Sledge, Hutchins, & Zheng, 2006).

Glucose Uptake and Antihyperglycemic Effect

Indazole derivatives have been identified to stimulate significant glucose uptake in skeletal muscle cells, suggesting their potential in treating diabetes. Specifically, substituted 2H-benzo[e]indazole-9-carboxylate demonstrated an antihyperglycemic effect in diabetic models, indicating the therapeutic potential of indazole derivatives in diabetes management (Taneja, Gupta, Mishra, Srivastava, Rahuja, Rawat, Pandey, Gupta, Jaiswal, Gayen, Tamrakar, Srivastava, & Goel, 2017).

Synthesis of Novel Chemical Entities

Indazole and its derivatives serve as key intermediates in the synthesis of a wide range of novel compounds with potential biological activities. For example, the efficient synthesis of 5-fluoroalkylated 1H-1,2,3-triazoles and their application in creating novel bicyclic gem-difluorinated 1H-pyrano[3,4-d][1,2,3]-triazol-4-one compounds demonstrate the versatility of indazole derivatives in medicinal chemistry and drug development (Peng & Zhu, 2003).

作用機序

Target of Action

Compounds with similar structures, such as 1,3-benzodioxole derivatives, have been found to act as potent auxin receptor agonists . Auxin receptors play a crucial role in plant growth and development, particularly in root growth promotion .

Mode of Action

For instance, 1,3-Benzodioxole derivatives interact with auxin receptors to enhance root-related signaling responses .

Biochemical Pathways

For example, 1,3-Benzodioxole derivatives have been shown to enhance root-related signaling responses in plants .

Pharmacokinetics

The pharmacokinetics of similar compounds, such as 5-fluorouracil polymeric complex, have been investigated . These studies suggest that the incorporation of a compound into a polymeric complex can change its pharmacokinetics and biodistribution profile .

Result of Action

For example, 1,3-Benzodioxole derivatives have been shown to have a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa .

Action Environment

For instance, the efficacy of 5-Fluorouracil polymeric complex was found to be influenced by the expression of certain enzymes and the presence of specific cellular components .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

5-benzylsulfanyl-6-fluoro-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2S/c15-12-7-13-11(8-16-17-13)6-14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVQNLMVZPJQGFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=C(C=C3C(=C2)C=NN3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-(3,4,9-trimethyl-6,8-dioxo-7-propyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl)acetate](/img/structure/B2883097.png)

![2-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}benzenecarboxylic acid](/img/structure/B2883098.png)

![5-Chloro-N-methyl-N-[1-[(5-methyl-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2883100.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-indazol-3-yl)methanone](/img/structure/B2883104.png)

![N-(2-ethoxyphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2883106.png)

-2-pyridinyl]oxy}-2-naphthyl)methanone](/img/structure/B2883111.png)

![1-[2-nitrodibenzo[b,f][1,4]oxazepin-10(11H)-yl]-1-ethanone](/img/structure/B2883112.png)

![Methyl 3-[(4-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2883117.png)